molecular formula C14H12O3 B6326527 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 893737-63-8

4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6326527
CAS No.: 893737-63-8
M. Wt: 228.24 g/mol
InChI Key: VHRAILLXUOZKTO-UHFFFAOYSA-N
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Description

4-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with hydroxy, methoxy, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: This step introduces an acyl group to the biphenyl core.

    Reduction: The acyl group is then reduced to an alcohol.

    Methoxylation: Introduction of the methoxy group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of hydroxy, methoxy, and formyl groups on the biphenyl core. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-hydroxy-5-(2-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRAILLXUOZKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602402
Record name 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-63-8
Record name 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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